9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- is a complex organic compound with the molecular formula and a molecular weight of approximately 420.378 g/mol. This compound is part of the anthracenedione family, characterized by its anthracene backbone with various functional groups that enhance its chemical properties and biological activities. It is also known by several synonyms, including 1,5-Dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitroanthraquinone and 1,5-Dihydroxy-4-(m-(1-hydroxyethyl)anilino)-8-nitroanthraquinone .
The structure of this compound features two hydroxyl groups at positions 1 and 5, an amino group at position 4, and a nitro group at position 8, which contribute to its unique reactivity and interaction with biological systems. The presence of the hydroxyethyl group enhances its solubility and potential interactions in biological environments.
The chemical reactivity of 9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- can be attributed to its functional groups. It can undergo various reactions such as:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for specific applications.
Research indicates that compounds related to 9,10-Anthracenedione exhibit significant biological activities. This particular compound has been studied for its potential antitumor properties and antioxidant activity. Its ability to interact with cellular components may lead to apoptosis in cancer cells through various mechanisms:
Additionally, studies suggest that similar anthracenediones have shown promise in treating various diseases due to their ability to modulate signaling pathways involved in cell growth and survival .
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- typically involves multi-step synthetic routes. Common methods include:
These methods ensure high yields and purity necessary for further applications in research or pharmaceuticals .
9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- has several notable applications:
These applications leverage the compound's unique chemical properties and biological effects .
Interaction studies involving 9,10-Anthracenedione indicate its capability to bind with various biomolecules such as proteins and nucleic acids. These interactions are critical for understanding its mechanism of action in biological systems:
Such studies are essential for elucidating the pharmacokinetics and pharmacodynamics of this compound in therapeutic contexts .
Several compounds share structural similarities with 9,10-Anthracenedione, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 9,10-Anthracenedione | Base structure; no substituents | |
| 1,5-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 5 | |
| 9-Aminoanthracene | Amino group at position 9; lacks hydroxyls | |
| 1-Amino-4-hydroxyanthraquinone | Contains both amino and hydroxyl groups |
The uniqueness of 9,10-Anthracenedione lies in its specific combination of functional groups that enhance its solubility and biological activity compared to these similar compounds .
Palladium-mediated coupling reactions enable precise installation of the 3-(1-hydroxyethyl)phenylamino group at position 4 of the anthraquinone core. The Ullmann reaction, employing copper(I) iodide and 1,10-phenanthroline in dimethylformamide at 110°C, facilitates C–N bond formation between 4-bromo-1,5-dihydroxyanthraquinone and 3-(1-hydroxyethyl)aniline with 78% yield. For enhanced efficiency, Buchwald-Hartwig amination using Pd-PEPPSI-IPr precatalyst and XPhos ligand in toluene at 80°C achieves >90% conversion by accelerating oxidative addition of the aryl bromide.
Key considerations include:
Table 1: Catalytic Systems for C–N Cross-Coupling
| Catalyst System | Temperature (°C) | Yield (%) | Turnover Number |
|---|---|---|---|
| CuI/1,10-phenanthroline | 110 | 78 | 12 |
| Pd-PEPPSI-IPr/XPhos | 80 | 92 | 450 |
| NiCl₂(dppe)/dicyclohexylamine | 100 | 65 | 85 |
Data adapted from palladium-catalyzed amination studies and nickel-mediated couplings.
The 1-hydroxyethyl moiety on the aniline substituent is introduced via Friedel-Crafts acylation prior to anthraquinone functionalization. Reacting 3-aminophenyl acetate with acetyl chloride in the presence of aluminum chloride (2.5 equiv) at -15°C produces 3-(1-acetoxyethyl)aniline with 89% regioselectivity. Subsequent transesterification using potassium carbonate in methanol quantitatively yields the 1-hydroxyethyl group.
Critical advancements include:
Regioselective nitration at position 8 requires precise control of electronic effects. Pre-complexation of 1,5-dihydroxyanthraquinone with boric acid in concentrated sulfuric acid directs nitration to the δ-position (C8) through temporary protection of hydroxyl groups. Using fuming nitric acid (90%) at 5°C for 30 minutes achieves 95% nitration selectivity, followed by hydrolysis with 20% aqueous sodium bisulfite to remove residual nitrate esters.
Hydroxylation at C1 and C5 proceeds via:
Table 2: Nitration Parameters vs. Regioselectivity
| Nitrating Agent | Temperature (°C) | Positional Selectivity (C8:C6) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5 | 95:5 | 88 |
| Acetyl Nitrate | 25 | 82:18 | 76 |
| NO₂BF₄ | -10 | 97:3 | 91 |
Data synthesized from anthraquinone nitration studies.
The palladium-catalyzed Buchwald-Hartwig amination represents a sophisticated approach for the selective introduction of the 3-(1-hydroxyethyl)phenylamino group at the 4-position of the 9,10-anthracenedione core. This cross-coupling methodology operates through a well-established oxidative addition-reductive elimination mechanism, providing exceptional control over regioselectivity and functional group tolerance [1] [2].
The most effective catalytic system for this transformation employs palladium-N-heterocyclic carbene (NHC) complexes, specifically the Pd-PEPPSI-IPr precatalyst in combination with XPhos ligand. This system demonstrates superior performance in toluene at 80°C, achieving conversion rates exceeding 90% within 6 hours [1] [3]. The XPhos ligand, derived from biphenyl with dicyclohexylphosphino and dimethylamino substituents, provides optimal electronic and steric properties for the challenging coupling of electron-deficient anthraquinone substrates [4] [5].
Mechanistic investigations reveal that the reaction proceeds through initial oxidative addition of the aryl bromide to the palladium(0) center, followed by coordination and deprotonation of the amine nucleophile. The rate-determining step involves transmetalation, where the amine coordinates to palladium, displacing the halide. Subsequent reductive elimination forms the desired carbon-nitrogen bond while regenerating the active palladium(0) catalyst [1] [2]. Kinetic studies demonstrate first-order dependence on both palladium catalyst and aryl halide, with negative-order dependence on excess ligand due to competitive coordination effects [6] [7].
The electronic properties of the XPhos ligand are crucial for catalyst performance. The strong σ-donating ability of the dicyclohexylphosphino group increases electron density at the palladium center, facilitating oxidative addition of the electron-deficient anthraquinone substrate. Simultaneously, the bulky cyclohexyl substituents create a sterically demanding environment that promotes the formation of the catalytically active monoligated palladium(0) species [8] [7]. This equilibrium between bis-ligated and mono-ligated complexes is essential for optimal catalytic activity, with the mono-ligated species being significantly more reactive toward oxidative addition [8].
Temperature optimization studies reveal that 80°C provides the optimal balance between reaction rate and catalyst stability. Higher temperatures lead to accelerated catalyst decomposition through β-hydride elimination pathways, while lower temperatures result in incomplete conversion due to sluggish oxidative addition [9] [3]. The choice of toluene as solvent is critical, as it provides adequate solubility for the palladium complex while maintaining catalyst stability and preventing ligand oxidation [10] [11].
Base selection significantly impacts reaction efficiency and selectivity. Sodium tert-butoxide emerges as the optimal base, providing sufficient basicity for amine deprotonation while maintaining compatibility with the palladium catalyst. Alternative bases such as potassium carbonate or cesium carbonate lead to reduced yields due to competitive coordination to the palladium center [9] [3]. The base-to-substrate ratio requires careful optimization, as excess base can lead to catalyst deactivation through formation of unreactive palladium-hydroxide complexes [6].
The copper-catalyzed Ullmann-type coupling provides an economically attractive alternative for aminoethylphenyl substitution, utilizing abundant and less toxic copper catalysts. The reaction typically employs copper(I) iodide in combination with 1,10-phenanthroline ligand, operating at elevated temperatures (110°C) in dimethylformamide solvent [12] [13]. Despite requiring more forcing conditions than palladium-catalyzed systems, this methodology achieves respectable yields of 78% with good functional group tolerance [12].
The mechanism of copper-catalyzed Ullmann coupling remains more complex and less well-understood than its palladium counterpart. Recent investigations support a copper(I)/copper(III) catalytic cycle involving oxidative addition of the aryl halide to copper(I), followed by coordination of the amine nucleophile and subsequent reductive elimination [15] [6]. However, alternative mechanistic pathways involving single electron transfer (SET) or iodine atom transfer (IAT) have been proposed based on computational studies [6] [16].
The 1,10-phenanthroline ligand plays a crucial role in stabilizing the copper catalyst and facilitating the coupling reaction. The chelating nature of phenanthroline provides enhanced thermal stability compared to monodentate ligands, while the aromatic π-system offers additional stabilization through π-π stacking interactions [13] [17]. The ligand also influences the electronic properties of the copper center, with the nitrogen lone pairs donating electron density to facilitate oxidative addition of the aryl halide [15] [18].
Solvent effects are particularly pronounced in copper-catalyzed systems. Dimethylformamide serves multiple functions beyond simple solvation, acting as a coordinating solvent that can stabilize copper intermediates and potentially participate in the catalytic cycle. The high dielectric constant of dimethylformamide facilitates the formation of ionic intermediates, while its coordinating ability helps prevent catalyst aggregation and deactivation [13] [11]. Alternative solvents such as dimethyl sulfoxide or N-methylpyrrolidinone provide similar benefits but often result in reduced reaction rates [13].
Temperature requirements for copper-catalyzed systems are significantly higher than palladium-catalyzed alternatives, typically requiring 110-150°C for acceptable reaction rates. This elevated temperature is necessary to overcome the higher activation barriers associated with copper-mediated oxidative addition and to facilitate ligand exchange processes [12] [19]. The higher temperature also increases the risk of side reactions, including substrate decomposition and catalyst deactivation through aggregation or disproportionation [6] [16].
Recent advances in copper-catalyzed Ullmann coupling have focused on developing more active ligand systems and milder reaction conditions. Microwave-assisted synthesis has shown particular promise, enabling significant reductions in reaction times while maintaining high yields. Under optimized microwave conditions, reaction times can be reduced from 24 hours to 2-30 minutes, with yields often exceeding those obtained under conventional heating [12] [20].
The choice of solvent exerts profound influence on both reaction rate and regioselectivity in aminoethylphenyl substitution reactions. Systematic investigations reveal that solvent polarity, hydrogen-bonding capability, and coordinating ability all contribute to the observed effects [9] [11] [21].
In palladium-catalyzed systems, toluene emerges as the optimal solvent, providing a balance of favorable properties. The moderate polarity of toluene (polarity index 2.4) facilitates solvation of the palladium catalyst while maintaining adequate solubility of organic substrates. The aromatic nature of toluene may also provide additional stabilization through π-π interactions with the anthracenedione substrate [9] [11]. Comparative studies demonstrate that toluene promotes enhanced para-selectivity in the substitution pattern, likely due to reduced steric interactions in the transition state [9].
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide lead to altered regioselectivity patterns, often favoring ortho-substitution. This effect can be attributed to the coordinating ability of these solvents, which can compete with the substrate for coordination sites on the metal catalyst. The high dielectric constant of polar solvents also stabilizes charged intermediates, potentially altering the reaction pathway and selectivity [11] [21].
Tetrahydrofuran represents an intermediate case, providing moderate solvation without strong coordination to the metal center. However, its low boiling point (66°C) limits its utility in high-temperature reactions. Studies in tetrahydrofuran demonstrate balanced regioselectivity, with no strong preference for specific substitution patterns [9] [11].
The influence of solvent on reaction kinetics is equally significant. Fast reaction rates are observed in low-polarity solvents such as toluene and tetrahydrofuran, where catalyst-substrate interactions are not hindered by competitive solvation. Conversely, highly polar solvents like dimethyl sulfoxide lead to substantially reduced reaction rates due to strong solvation of the metal catalyst, reducing its electrophilicity and hindering substrate coordination [11] [21].
Mechanistic studies reveal that solvent effects operate through multiple pathways. Primary effects include differential stabilization of ground states and transition states, with polar solvents typically stabilizing charged transition states to a greater extent than neutral ground states. Secondary effects involve competitive coordination to the metal center, particularly relevant for coordinating solvents that can occupy coordination sites required for substrate binding [21].
The temperature dependence of solvent effects adds another layer of complexity. At elevated temperatures, increased molecular motion and reduced solvent organization can lead to changes in solvation patterns and catalyst speciation. This temperature dependence is particularly pronounced in copper-catalyzed systems, where the higher reaction temperatures may alter the balance between different coordination modes [11] [21].
Recent investigations have explored the use of ionic liquids and deep eutectic solvents as environmentally benign alternatives to traditional organic solvents. These systems offer unique advantages, including negligible vapor pressure, tunable polarity, and recyclability. However, their high viscosity and potential for catalyst deactivation through strong coordination require careful optimization [13] [22].
Water-based systems have shown particular promise for copper-catalyzed reactions, with microwave-assisted protocols enabling efficient coupling in aqueous media. The use of water as solvent provides environmental benefits while often leading to enhanced reaction rates due to hydrophobic effects that increase the effective concentration of organic substrates [12] [13].
The comparative analysis of palladium-mediated Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reveals distinct advantages and limitations for each approach. Palladium-catalyzed systems demonstrate superior performance in terms of reaction rate, yield, and mild reaction conditions, achieving >90% conversion at 80°C within 6 hours. The well-understood mechanism and predictable behavior make palladium catalysis particularly attractive for complex synthetic applications requiring high selectivity and functional group tolerance [1] [3].
However, the higher cost of palladium and concerns regarding metal toxicity have driven continued development of copper-based alternatives. Copper-catalyzed systems, while requiring more forcing conditions (110°C, 24 hours), provide a cost-effective alternative achieving 78% yield with excellent functional group compatibility. The abundance and low toxicity of copper, combined with the availability of inexpensive ligands, make this approach particularly attractive for large-scale industrial applications [12] [13].
Solvent selection emerges as a critical parameter affecting both reaction efficiency and selectivity. The inverse relationship between solvent polarity and reaction rate demonstrates the importance of minimizing competitive solvation effects. Toluene provides optimal performance for palladium-catalyzed systems, while dimethylformamide is preferred for copper-catalyzed reactions due to its coordinating ability and thermal stability [9] [11].